

Application Notes: Formulation and Characterization of Stable Niosomes with Dihexadecyl Phosphate

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Compound of Interest

Compound Name: *dihexadecyl phosphate*

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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for the formulation of stable niosomal drug delivery systems using **dihexadecyl phosphate** (DCP) as a stabilizing agent. This document outlines the necessary materials, protocols for preparation and characterization, and expected outcomes based on published data.

Introduction

Niosomes are vesicular drug delivery systems composed of non-ionic surfactants and cholesterol, forming a bilayer structure that can encapsulate both hydrophilic and lipophilic drugs.[1][2] They offer advantages over conventional liposomes, such as higher chemical stability, lower cost, and greater versatility.[1][2] A critical challenge in niosome formulation is ensuring long-term stability and preventing vesicle aggregation.

Dihexadecyl phosphate (DCP), also known as dicetyl phosphate, is an anionic lipid that is frequently incorporated into niosomal formulations to enhance stability.[2][3] By integrating into the niosomal bilayer, DCP imparts a net negative surface charge. This charge creates

electrostatic repulsion between individual vesicles, preventing their aggregation and fusion, which is a common cause of physical instability.[3][4] The resulting high negative zeta potential is a key indicator of a stable niosomal dispersion.[5][6]

These application notes provide a comprehensive protocol for preparing stable niosomes using the thin-film hydration technique and detail the essential characterization methods to ensure formulation quality.

Experimental Protocols

Protocol 1: Preparation of Niosomes by Thin-Film Hydration

The thin-film hydration technique is a widely used and robust method for niosome preparation. [3][4][7] It involves the dissolution of the surfactant, cholesterol, and DCP in an organic solvent, followed by evaporation to form a thin lipid film, which is then hydrated with an aqueous phase.

Materials:

- Non-ionic surfactant (e.g., Sorbitan monostearate - Span 60)
- Cholesterol
- **Dihexadecyl phosphate (DCP)**
- Organic Solvent (e.g., Chloroform, Methanol, or a mixture)[8]
- Aqueous Phase (e.g., Phosphate Buffered Saline pH 7.4)[7][9]
- Active Pharmaceutical Ingredient (API) - optional

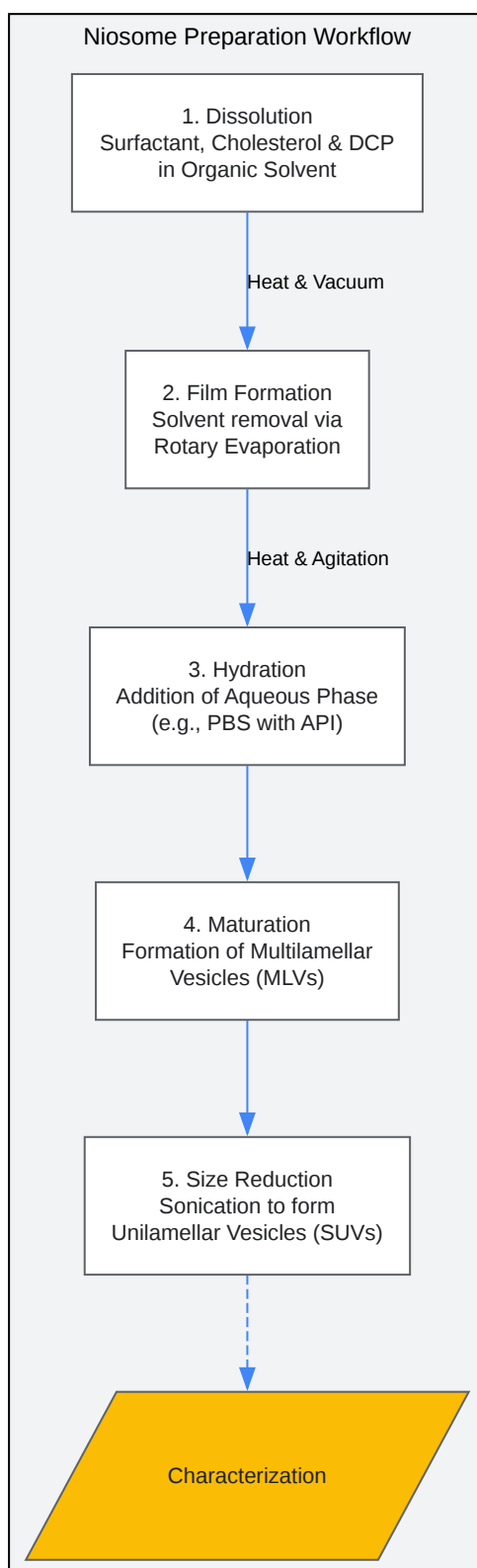
Equipment:

- Round-bottom flask
- Rotary evaporator
- Water bath

- Vortex mixer
- Probe sonicator or bath sonicator
- Syringe filters (for size reduction, optional)

Procedure:

- **Dissolution:** Accurately weigh and dissolve the non-ionic surfactant, cholesterol, and **dihexadecyl phosphate** in a suitable organic solvent (e.g., chloroform-methanol 2:1 v/v) in a round-bottom flask.[8] Molar ratios are critical and should be optimized (see Table 1 for examples).
- **Film Formation:** Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the transition temperature (T_c) of the surfactant (e.g., 60°C).[3] This creates a thin, dry, and uniform film of the lipid mixture on the inner wall of the flask.
- **Film Drying:** Continue the evaporation for at least 30-60 minutes after the film appears dry to ensure complete removal of residual organic solvent.
- **Hydration:** Hydrate the thin film with the aqueous phase (e.g., PBS pH 7.4), which may contain the hydrophilic drug to be encapsulated.[3][10] Perform the hydration at the same temperature as the evaporation step, with gentle agitation or vortexing. This process causes the lipid film to swell and form multilamellar vesicles (MLVs).[8]
- **Vesicle Size Reduction (Sonication):** To obtain smaller, more uniform vesicles (unilamellar vesicles or SUVs), the resulting niosomal suspension must be sonicated.[11] Use a probe sonicator (in pulse mode, on ice to prevent overheating) or a bath sonicator until the milky suspension becomes more translucent. Sonication time is a critical parameter that influences final particle size.[9]



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Caption: Workflow for niosome preparation via thin-film hydration.

Protocol 2: Characterization of Niosomes

2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the in vivo fate and stability of the niosomes.

Equipment:

- Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

- Sample Preparation: Dilute the niosomal suspension with the original hydration buffer to an appropriate concentration to avoid multiple scattering effects.
- Measurement:
 - For Particle Size and PDI, use DLS to measure the hydrodynamic diameter of the vesicles. The PDI indicates the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for a homogenous population.
 - For Zeta Potential, the instrument measures the electrophoretic mobility of the vesicles in an applied electric field. The zeta potential reflects the surface charge.
- Analysis: For niosomes formulated with DCP, a negative zeta potential is expected, typically in the range of -30 mV to -60 mV.[5] A value more negative than -30 mV generally indicates good stability due to strong inter-vesicular repulsion.[3]

2.2 Determination of Entrapment Efficiency (%EE)

Entrapment efficiency refers to the percentage of the initial drug that is successfully encapsulated within the niosomes.

Equipment:

- Ultracentrifuge or equipment for dialysis/gel filtration
- Spectrophotometer (UV-Vis or Fluorescence) or HPLC system

Procedure (Separation by Centrifugation):

- Separation: Place a known volume of the niosomal dispersion in a centrifuge tube and centrifuge at high speed (e.g., 15,000 rpm for 30-60 minutes) to pellet the niosomes.[12]
- Quantification of Free Drug: Carefully collect the supernatant, which contains the untrapped drug.[12] Measure the concentration of the free drug in the supernatant using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λ_{max}).
- Calculation: Calculate the Entrapment Efficiency using the following formula:

$$\%EE = [(Total\ Drug\ Amount - Free\ Drug\ Amount) / Total\ Drug\ Amount] \times 100$$

Data Presentation: Formulation Parameters and Outcomes

The stability and characteristics of niosomes are highly dependent on their composition. The table below summarizes data from various studies, illustrating the impact of component ratios on key physicochemical properties.

Surfactant Type	Surfactant: Cholesterol :DCP (Molar Ratio)	Particle Size (nm)	Zeta Potential (mV)	Entrapment Efficiency (%)	Reference
Span 20	10:10:1	~400-500	-49.3	Not specified	[8][10]
Span 40	1:1 (Surfactant:Cholesterol) + varying DCP	209 - 788	-41.3 to -77.3	93.8 - 100	[5]
Tween 60	1:2:0.1	269.3	Not specified	66.5	[6]
Span 60	1:1:0.1	2950 - 10910	Not specified	37 - 96	[13][14]
Span 60	Not specified	125.8 - 221.9	-48.4	Not specified	[3]

Note: The large size variation for Span 60 in one study may be due to the lack of a size reduction step like sonication.[13][14] Increasing the amount of DCP has been shown to increase particle size while also making the negative charge more pronounced.[5]

Role of Dihexadecyl Phosphate (DCP) in Niosome Stability

DCP acts as a charge-inducing agent, which is fundamental to achieving long-term colloidal stability.

Caption: DCP imparts a negative charge, causing electrostatic repulsion that prevents aggregation.

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